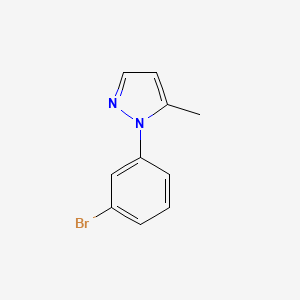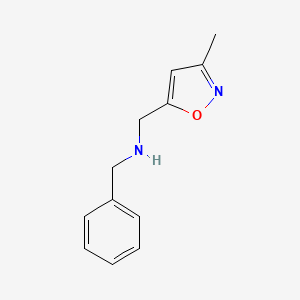
2-Bromo-6-chloro-3-méthylpyridine
Vue d'ensemble
Description
2-Bromo-6-chloro-3-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . This suggests that 2-Bromo-6-chloro-3-methylpyridine could potentially be synthesized through a similar process, involving the reaction of 2-chloro-3-methylpyridine with a brominating agent .Molecular Structure Analysis
The linear formula of 2-Bromo-6-chloro-3-methylpyridine is C6H5BrClN . The presence of bromine, chlorine, and nitrogen atoms in the molecule suggests that it may exhibit interesting chemical properties due to the different electronegativities and sizes of these atoms.Physical and Chemical Properties Analysis
2-Bromo-6-chloro-3-methylpyridine has a melting point of 48°C and a predicted boiling point of 256.1±35.0°C . It has a predicted density of 1.624±0.06 g/cm3 . The compound is predicted to have a pKa of -2.62±0.10 .Applications De Recherche Scientifique
Synthèse de la 6,6′-diméthyl-2,2′-bipyridine
“2-Bromo-6-chloro-3-méthylpyridine” peut être utilisé dans la synthèse de la 6,6′-diméthyl-2,2′-bipyridine . Ce composé est un type de bipyridine, souvent utilisé comme ligand en chimie inorganique et organométallique.
Synthèse de la 6-méthyl-2-pyridyl-2-pyridylméthanone
Une autre application de “this compound” est la synthèse de la 6-méthyl-2-pyridyl-2-pyridylméthanone . Ce composé pourrait être utilisé comme intermédiaire dans la synthèse de divers autres composés chimiques.
Synthèse de la 2-méthyl-6-(triméthylsilyl)-pyridine
“this compound” peut également être utilisé pour synthétiser la 2-méthyl-6-(triméthylsilyl)-pyridine . Ce composé est une pyridine protégée par un groupe silyle, qui peut être utilisé dans diverses réactions organiques.
Synthèse du N,N’-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (Cydiampy)
Une autre application de “this compound” est la synthèse du N,N’-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) . Ce composé est un type de ligand chélatant, qui peut être utilisé en chimie de coordination.
Intermédiaire en synthèse organique
“this compound” peut servir d'intermédiaire en synthèse organique . Il peut être utilisé dans la préparation de divers autres composés chimiques.
Recherche et développement dans les laboratoires de chimie
“this compound” est utilisé dans la recherche et le développement dans les laboratoires de chimie . Il est utilisé dans la synthèse de divers composés chimiques à des fins de recherche.
Safety and Hazards
2-Bromo-6-chloro-3-methylpyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-bromo-6-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAZVCUPGVDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697210 | |
| Record name | 2-Bromo-6-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867377-03-5 | |
| Record name | 2-Bromo-6-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)








